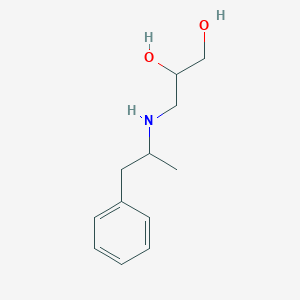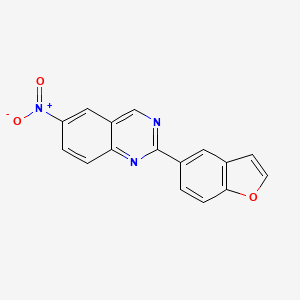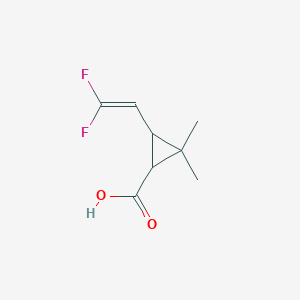
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a quinazoline core structure, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 4-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of a catalyst such as acetic acid under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, reduced tetrahydroquinazoline compounds, and various substituted quinazolines .
Scientific Research Applications
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in neuroprotection and anti-inflammatory responses.
Pathways Involved: The compound modulates pathways such as the NF-kB inflammatory pathway and the mitochondrial apoptosis pathway, contributing to its neuroprotective effects.
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline stands out due to its unique quinazoline core structure, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H16N2O/c1-18-13-8-6-11(7-9-13)15-16-10-12-4-2-3-5-14(12)17-15/h2-9,15-17H,10H2,1H3 |
InChI Key |
MFMNVEAORGJHJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
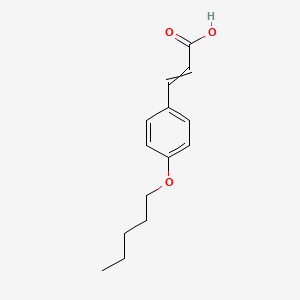

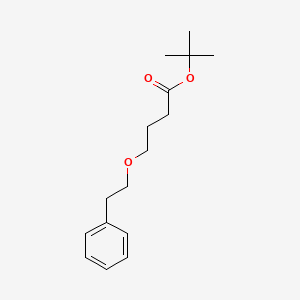

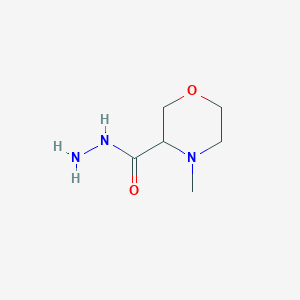
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
